

D-Propargylglycine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **D-Propargylglycine**

Cat. No.: **B555527**

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An in-depth examination of the chemical structure, properties, and biological activities of **D-Propargylglycine**, a pivotal tool in biochemical research and therapeutic development.

Introduction

D-Propargylglycine (D-PG) is a non-proteinogenic amino acid that has garnered significant attention within the scientific community for its potent and specific biological activities. Its unique chemical structure, featuring a terminal alkyne group, makes it a versatile molecule for various chemical modifications and a powerful inhibitor of key enzymes involved in sulfur metabolism. This technical guide provides a comprehensive overview of **D-Propargylglycine**, focusing on its chemical and physical properties, its primary biological target and mechanism of action, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of **D-Propargylglycine** in their work.

Chemical Structure and Properties

D-Propargylglycine, systematically named (R)-2-aminopent-4-ynoic acid, is the D-enantiomer of propargylglycine. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, is central to its chemical reactivity and biological function.

Table 1: Chemical Identifiers for **D-Propargylglycine**

Identifier	Value
IUPAC Name	(2R)-2-aminopent-4-ynoic acid[1]
SMILES String	N--INVALID-LINK--C(O)=O
InChI Key	DGYHPLMPMRKMPD-SCSAIBSYSA-N
CAS Number	23235-03-2[2][3]
Molecular Formula	C5H7NO2[2][3]
Molecular Weight	113.11 g/mol [1][4]

Table 2: Physicochemical Properties of Propargylglycine

Property	Value
Appearance	White to off-white crystalline powder[2]
Melting Point	235.0°C (for DL-Propargylglycine)[5]
Boiling Point	272.1 ± 35.0°C at 760 mmHg (for DL-Propargylglycine)[6]
pKa (Predicted)	pKa1: 2.2 (carboxyl group), pKa2: 9.2 (amino group)
Solubility	Slightly soluble in water. Soluble in DMSO (up to 10 mg/ml) and water (up to 10 mg/ml) for the DL form.[7][8]
Storage	Store at 0-8°C[2]

Biological Activity and Mechanism of Action

The primary biological role of **D-Propargylglycine** is its function as an irreversible inhibitor of the enzyme cystathionine γ -lyase (CSE), also known as cystathionase.[8] CSE is a key enzyme

in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H_2S).

Inhibition of Cystathionine γ -Lyase (CSE)

D-Propargylglycine acts as a suicide inhibitor of CSE.^[9] The terminal alkyne group of **D-propargylglycine** is believed to react with the pyridoxal phosphate (PLP) cofactor in the active site of CSE, leading to the formation of a covalent adduct that permanently inactivates the enzyme. This irreversible inhibition blocks the conversion of cystathionine to cysteine, α -ketobutyrate, and ammonia, and importantly, halts the production of H_2S from L-cysteine.

Modulation of Hydrogen Sulfide (H_2S) Signaling

Hydrogen sulfide is now recognized as a critical gasotransmitter, playing diverse roles in physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and cellular protection against oxidative stress. By inhibiting CSE, **D-Propargylglycine** serves as a powerful pharmacological tool to deplete endogenous H_2S levels, allowing researchers to investigate the roles of this signaling molecule in various biological systems.

Potential Impact on the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response.^{[10][11]} Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein.^[10] In response to oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE).^{[11][12]}

While direct interaction of **D-Propargylglycine** with the Keap1-Nrf2 pathway has not been extensively documented, its ability to modulate H_2S levels suggests a potential indirect influence. H_2S is known to have antioxidant properties and can interact with reactive oxygen species (ROS). By reducing H_2S levels, **D-Propargylglycine** could potentially alter the cellular redox state, thereby influencing the activation of the Keap1-Nrf2 pathway. This represents an important area for future research.

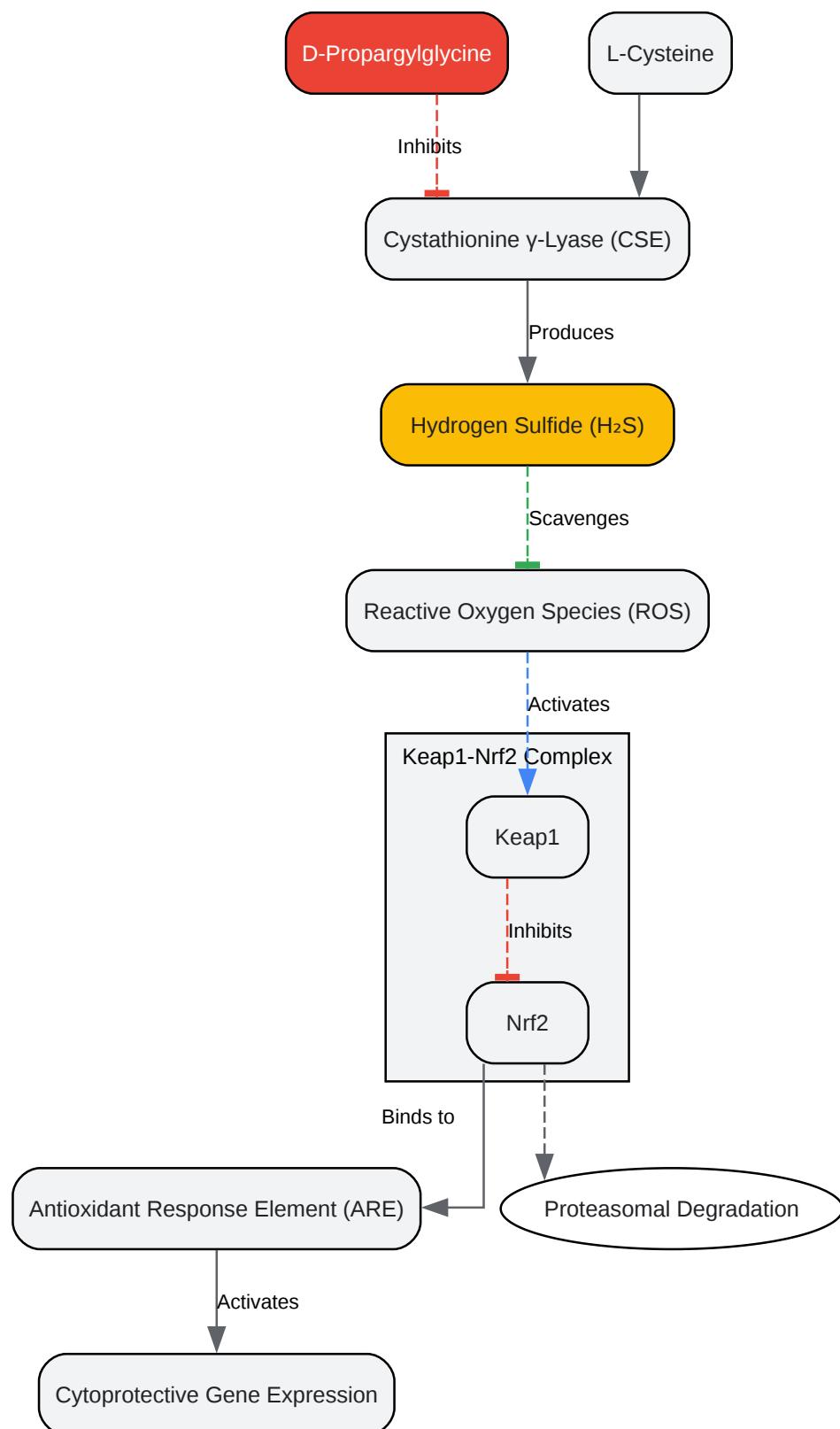
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Fig. 1: D-Propargylglycine's mechanism and its potential impact on H₂S and Keap1-Nrf2 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **D-Propargylglycine**.

Cystathione γ -Lyase (CSE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of **D-Propargylglycine** on CSE activity by measuring the rate of H₂S production.[13][14]

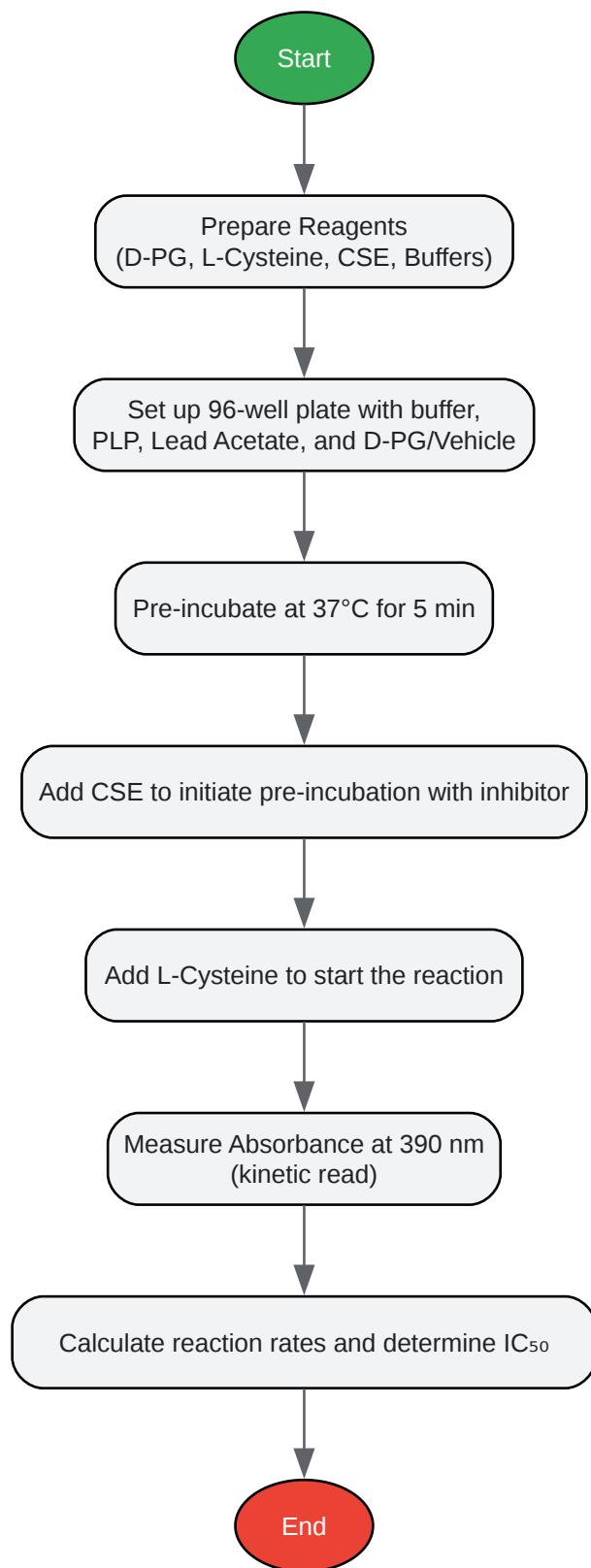
Materials:

- Purified CSE enzyme
- **D-Propargylglycine**
- L-cysteine
- Pyridoxal 5'-phosphate (PLP)
- HEPES buffer (100 mM, pH 7.4)
- Lead (II) acetate solution (0.4 mM)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **D-Propargylglycine** in the appropriate solvent (e.g., water or DMSO).
 - Prepare a stock solution of L-cysteine in HEPES buffer.

- Prepare a working solution of CSE in HEPES buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - HEPES buffer (to a final volume of 200 μ L)
 - PLP (final concentration of 1 mM)
 - Lead (II) acetate solution
 - Varying concentrations of **D-Propargylglycine** (for the test group) or vehicle (for the control group).
- Pre-incubation:
 - Pre-incubate the plate at 37°C for 5 minutes.
- Enzyme Addition:
 - Add the purified CSE enzyme to each well to initiate the reaction.
- Reaction Initiation:
 - Add L-cysteine (final concentration of 10 mM) to each well.
- Measurement:
 - Immediately measure the increase in absorbance at 390 nm every minute for 10-15 minutes using a spectrophotometer. The increase in absorbance is due to the formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **D-Propargylglycine**.
 - Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.



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Fig. 2: Experimental workflow for the CSE inhibition assay.

In Vivo Acute Toxicity Study in Mice

This protocol outlines a general procedure for assessing the acute toxicity of **D-Propargylglycine** in mice, adapted from established toxicology guidelines.[15][16]

Animals:

- Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old, of a single sex to minimize variability.

Materials:

- **D-Propargylglycine**
- Vehicle (e.g., sterile saline or phosphate-buffered saline)
- Animal balance
- Gavage needles
- Standard laboratory animal housing and diet

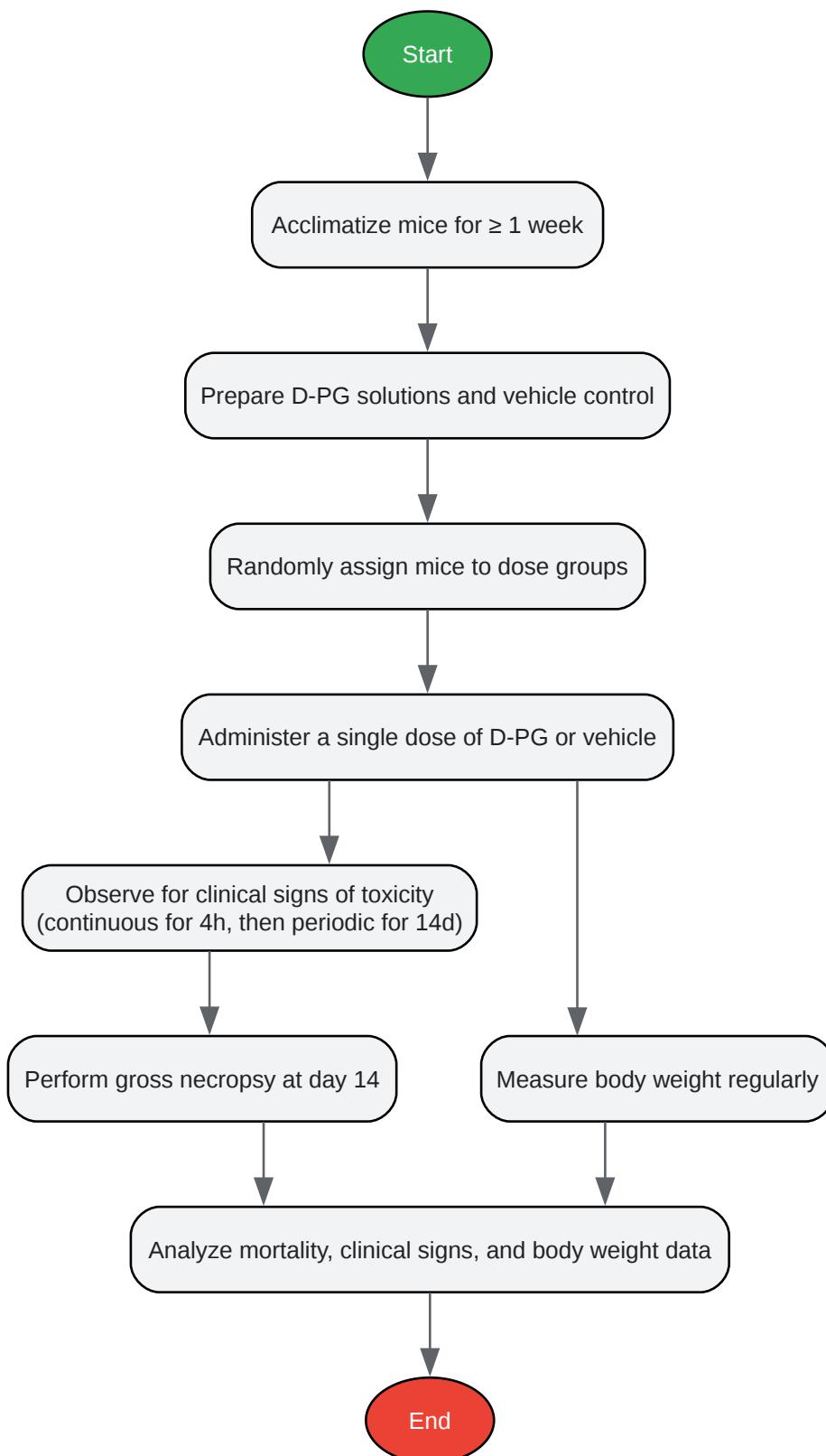
Procedure:

- Acclimatization:
 - House the mice in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
- Dose Preparation:
 - Prepare a stock solution of **D-Propargylglycine** in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
- Dosing:
 - Divide the mice into groups (e.g., a control group and at least three dose groups). A typical study might use doses ranging from 50 to 500 mg/kg.

- Administer a single dose of **D-Propargylglycine** or vehicle to each mouse via intraperitoneal injection or oral gavage.
- Observation:
 - Observe the animals continuously for the first 4 hours after dosing and then periodically (e.g., at 24 and 48 hours) for up to 14 days.
 - Record any signs of toxicity, including changes in behavior, appearance, motor activity, and any instances of morbidity or mortality.
- Body Weight Measurement:
 - Measure the body weight of each mouse before dosing and at regular intervals throughout the 14-day observation period.
- Necropsy:
 - At the end of the observation period, euthanize all surviving animals.
 - Perform a gross necropsy on all animals (including those that died during the study) to examine for any visible organ abnormalities.
- Data Analysis:
 - Analyze the data for dose-dependent effects on mortality, clinical signs, and body weight. Determine the LD₅₀ (median lethal dose) if applicable.

Ethical Considerations:

- All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).



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Fig. 3: Workflow for an in vivo acute toxicity study of **D-Propargylglycine**.

Applications in Research and Drug Development

The unique properties of **D-Propargylglycine** make it a valuable tool in several areas of biomedical research and a potential starting point for the development of novel therapeutics.

- Neuroscience: By modulating H₂S levels in the nervous system, **D-Propargylglycine** is used to study the role of this gasotransmitter in synaptic transmission, neuroinflammation, and neurodegenerative diseases.
- Cardiovascular Research: **D-Propargylglycine** is employed to investigate the involvement of H₂S in the regulation of blood pressure, endothelial function, and myocardial injury.
- Cancer Biology: The role of H₂S in cancer cell proliferation and survival is an active area of investigation, with **D-Propargylglycine** being used to probe these mechanisms.
- Drug Development: The propargylglycine scaffold can be used as a starting point for the design of more potent and selective enzyme inhibitors for various therapeutic targets.
- Chemical Biology: The terminal alkyne of **D-Propargylglycine** makes it suitable for "click chemistry" reactions, allowing for its conjugation to fluorescent probes, affinity tags, or other molecules for use in proteomics and activity-based protein profiling.

Conclusion

D-Propargylglycine is a powerful and versatile molecule that has significantly advanced our understanding of sulfur metabolism and the physiological roles of hydrogen sulfide. Its specific and irreversible inhibition of cystathione γ -lyase provides researchers with a critical tool to investigate H₂S-dependent signaling pathways in a wide range of biological contexts. The detailed chemical, physical, and biological information, along with the experimental protocols provided in this guide, are intended to facilitate further research into the multifaceted nature of **D-Propargylglycine** and to support its application in the development of novel therapeutic strategies. As our understanding of the intricate roles of gasotransmitters and cellular redox signaling continues to evolve, the importance of chemical probes like **D-Propargylglycine** in dissecting these complex processes will undoubtedly continue to grow.

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